molecular formula C15H17NO3 B6582614 1-(1-benzofuran-2-carbonyl)-4-methoxypiperidine CAS No. 1211794-15-8

1-(1-benzofuran-2-carbonyl)-4-methoxypiperidine

Cat. No.: B6582614
CAS No.: 1211794-15-8
M. Wt: 259.30 g/mol
InChI Key: LJOJQBWUYCTHHW-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-carbonyl)-4-methoxypiperidine is a chemical compound that features a benzofuran moiety attached to a piperidine ring with a methoxy group

Preparation Methods

The synthesis of 1-(1-benzofuran-2-carbonyl)-4-methoxypiperidine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and acyl chlorides.

    Attachment to Piperidine Ring: The benzofuran moiety is then coupled with a piperidine derivative through nucleophilic substitution or other suitable reactions.

    Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(1-Benzofuran-2-carbonyl)-4-methoxypiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Benzofuran-2-carbonyl)-4-methoxypiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-2-carbonyl)-4-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may play a role in binding to these targets, while the piperidine ring and methoxy group can influence the compound’s overall activity and selectivity. Pathways involved in its action may include modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

1-(1-Benzofuran-2-carbonyl)-4-methoxypiperidine can be compared with other similar compounds, such as:

    1-(1-Benzofuran-2-carbonyl)-4-hydroxypiperidine: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.

    1-(1-Benzofuran-2-carbonyl)-4-aminopiperidine:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-18-12-6-8-16(9-7-12)15(17)14-10-11-4-2-3-5-13(11)19-14/h2-5,10,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOJQBWUYCTHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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